S-(4-methylphenyl) furan-2-carbothioate is an organic compound classified as a furan derivative. This compound features a furan ring, a five-membered aromatic structure containing one oxygen atom, and a carbothioate group linked to a 4-methylphenyl substituent. The molecular formula for S-(4-methylphenyl) furan-2-carbothioate is , and it has a molecular weight of approximately 218.27 g/mol.
S-(4-methylphenyl) furan-2-carbothioate belongs to the class of thioesters, specifically carbothioates. It is characterized by its unique structural features that allow for various chemical reactions and interactions with biological systems.
The synthesis of S-(4-methylphenyl) furan-2-carbothioate can be achieved through several methods, typically involving the reaction of furan derivatives with appropriate thiol or thioester reagents. One common approach includes refluxing furan-2-carbaldehyde with a suitable acylating agent in the presence of thiourea or other sulfur-containing compounds .
The molecular structure of S-(4-methylphenyl) furan-2-carbothioate can be represented by its canonical SMILES notation: CC1=CC=C(C=C1)SC(=O)C2=CC=CO2. The structure includes:
S-(4-methylphenyl) furan-2-carbothioate can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the efficiency and selectivity of these reactions. For instance, oxidation reactions typically require controlled conditions to avoid overoxidation, while reduction processes must be performed under inert atmospheres to prevent moisture interference.
The mechanism of action for S-(4-methylphenyl) furan-2-carbothioate involves its interaction with various biological targets, including enzymes and receptors.
The furan ring and carbothioate group facilitate interactions through hydrogen bonding and hydrophobic effects, potentially leading to:
This compound's reactivity profile makes it a candidate for further investigation in drug discovery and development .
S-(4-methylphenyl) furan-2-carbothioate exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.27 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding the compound's behavior in different environments and its potential applications in various fields .
S-(4-methylphenyl) furan-2-carbothioate has several promising applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2